molecular formula C15H17NO4 B12488529 Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester

Acetic acid, [2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl] ester

Cat. No.: B12488529
M. Wt: 275.30 g/mol
InChI Key: ATESHWCIDHONSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate is a chemical compound that belongs to the indole family. Indoles are prominent in both natural and synthetic products, often recognized for their biological and pharmaceutical significance. This particular compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction, which is a well-established procedure for synthesizing indole derivatives. This reaction typically involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the desired substituents .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a one-pot, three-component protocol. This method combines Fischer indolisation with indole N-alkylation, providing a rapid and efficient route to produce 1,2,3-trisubstituted indoles. The reaction is carried out in solvents such as tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and can be accelerated using microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with serotonin receptors, enzymes, and other proteins, influencing neurotransmission and cellular signaling pathways. The specific mechanism depends on the context of its application, such as its role in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A simpler indole derivative with similar structural features.

    1,2-Dimethylindole: Another indole derivative with two methyl groups but lacking the methoxy and acetate groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group.

Uniqueness

2-(5-Methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the acetate ester provides additional sites for chemical modification.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C15H17NO4/c1-9-15(14(18)8-20-10(2)17)12-7-11(19-4)5-6-13(12)16(9)3/h5-7H,8H2,1-4H3

InChI Key

ATESHWCIDHONSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.